KadcoccilactoneE
Description
Kadcoccilactone E is a naturally occurring lactone compound isolated from plants of the Kadsura genus, which are known for their bioactive secondary metabolites.
Properties
Molecular Formula |
C29H40O7 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13S,17S,18R)-1-hydroxy-17-[(1S,2S)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icos-14-en-5-one |
InChI |
InChI=1S/C29H40O7/c1-15-12-20(34-25(15)32)24(31)16(2)17-6-7-18-19-8-9-21-26(3,4)35-22-13-23(30)36-29(21,22)14-28(19,33)11-10-27(17,18)5/h7,12,16-17,19-22,24,31,33H,6,8-11,13-14H2,1-5H3/t16-,17-,19-,20-,21-,22+,24-,27+,28-,29+/m0/s1 |
InChI Key |
NBZDXWQJHKPYOE-YNXOXTBNSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2CC=C3[C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
Canonical SMILES |
CC1=CC(OC1=O)C(C(C)C2CC=C3C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneE typically involves the lactonization of diols. One common method is the oxidative lactonization of diols using copper/nitroxyl catalysts under mild reaction conditions with ambient air as the oxidant . Another method involves the use of iron carbonyl compounds bearing cyclopentadienone ligands, which catalyze dehydrogenative diol lactonization reactions using acetone as both the solvent and hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound can be scaled up using these catalytic methods, ensuring high yield and purity. The use of air-stable catalysts and green chemistry principles, such as using ambient air as the oxidant, makes the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
KadcoccilactoneE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lactones depending on the nucleophile used
Scientific Research Applications
KadcoccilactoneE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its stability and reactivity make it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of KadcoccilactoneE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze lactonization reactions, leading to the formation of various biologically active compounds. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, it includes data on chlorinated cycloalkanes, nitrogen-containing heterocycles, and halogenated aromatic compounds (e.g., hexachlorocyclohexanes, chlorinated azetidines, and cyclohexane derivatives). Below is a comparative analysis based on structural and functional similarities to these unrelated compounds:
Table 1: Key Differences Between Kadcoccilactone E and Chlorinated Cycloalkanes
Key Observations
Structural Complexity : Kadcoccilactone E likely possesses a polycyclic lactone framework, distinguishing it from the chlorinated cycloalkanes listed in the evidence, which are simpler halogenated hydrocarbons .
Functional Group Diversity : Unlike hexachlorocyclohexanes (which lack oxygenated groups), lactones like Kadcoccilactone E contain ester linkages critical for bioactivity.
Biological Relevance : Chlorinated compounds in the evidence (e.g., hexachlorodibenzo-p-dioxins ) are often environmental pollutants with toxicity concerns, whereas Kadcoccilactone E may have pharmacological utility.
Limitations of the Evidence
The provided materials focus on halogenated hydrocarbons and nitrogenous heterocycles, which are chemically distinct from lactones like Kadcoccilactone E. No direct comparisons can be drawn due to:
- Absence of Lactones : The evidence lacks data on lactones or oxygen-containing polycyclic compounds.
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